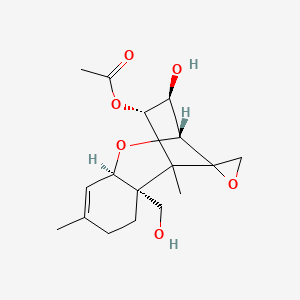
Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, 4-acetate, (3alpha,4beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, 4-acetate, (3alpha,4beta)- is a mycotoxin produced by the fungus Fusarium roseum Gibbosum. It belongs to the trichothecene family of mycotoxins, which are known for their toxic effects on eukaryotic cells. The compound has a molecular formula of C17H24O6 and a molecular weight of 324.37 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, 4-acetate, (3alpha,4beta)- typically involves the acetylation of scirpenol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted at room temperature and monitored using chromatographic techniques to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, 4-acetate, (3alpha,4beta)- is not well-documented, likely due to its primary use in research rather than commercial applications. large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, 4-acetate, (3alpha,4beta)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deacetylated products .
Applications De Recherche Scientifique
Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, 4-acetate, (3alpha,4beta)- has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of trichothecenes and their derivatives.
Mécanisme D'action
Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, 4-acetate, (3alpha,4beta)- exerts its effects primarily through the inhibition of protein synthesis. It binds to the ribosome and disrupts the elongation phase of translation, leading to cell death. Additionally, it induces apoptosis by disrupting mitochondrial membrane potential and activating caspases, which are enzymes involved in the apoptotic pathway .
Comparaison Avec Des Composés Similaires
- 15-Acetoxyscirpenol
- 4,15-Diacetoxyscirpenol
- Scirpenetriol
Comparison: Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, 4-acetate, (3alpha,4beta)- is unique due to its specific acetoxy group at the 4-position, which influences its reactivity and biological activity. Compared to 15-Acetoxyscirpenol and 4,15-Diacetoxyscirpenol, it exhibits different cytotoxic profiles and mechanisms of action. Scirpenetriol, lacking acetoxy groups, shows distinct chemical behavior and biological effects .
Propriétés
Numéro CAS |
2531-11-5 |
|---|---|
Formule moléculaire |
C17H24O6 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
[(2R,7R,9R,10R,11S)-10-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate |
InChI |
InChI=1S/C17H24O6/c1-9-4-5-16(7-18)11(6-9)23-14-12(20)13(22-10(2)19)15(16,3)17(14)8-21-17/h6,11-14,18,20H,4-5,7-8H2,1-3H3/t11-,12-,13-,14-,15?,16-,17?/m1/s1 |
Clé InChI |
YIFMFXZUYBFVFL-OINWIYPRSA-N |
SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO |
SMILES isomérique |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)CO |
SMILES canonique |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Monoacetoxyscirpenol; 4-Acetoxyscirpenol; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















